amine hydrochloride CAS No. 1306604-66-9](/img/structure/B1455402.png)
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride”, we can look at similar compounds for insight. For instance, ketamine, a related compound, can be synthesized in a five-step process involving the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and rearrangement .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Boughoues et al. (2020) synthesized four amine derivative compounds, including variations closely related to the chemical structure of interest, to investigate their effectiveness as corrosion inhibitors for mild steel in HCl medium. The research demonstrated that certain structural modifications, such as the substitution of an OH group by a Cl or CN group, can significantly enhance the corrosion inhibition efficiency, reaching up to 92.56% under specific conditions. The study provides insight into the potential industrial applications of these compounds in protecting metals against corrosion (Boughoues et al., 2020).
Synthesis and Characterization
Wang Guo-hua (2008) focused on optimizing the synthesis process of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound structurally similar to the one of interest. The study detailed the effects of various reaction conditions on the yield, showcasing a methodological approach to achieve high purity and yield in chemical synthesis. This highlights the compound's role in facilitating the development of complex organic molecules, potentially for pharmaceutical applications (Wang Guo-hua, 2008).
Structural Studies
A paper by Maccaroni et al. (2012) on bupropion hydrochloride, which shares a similar structural moiety with the compound , detailed the discovery of a new polymorphic form through solid-solid conversion. This research underscores the importance of understanding polymorphism in pharmaceutical compounds, affecting their stability, solubility, and bioavailability. Such insights are crucial for the development of effective and safe medications (Maccaroni et al., 2012).
Spectroscopic Identification and Derivatization
Nycz et al. (2016) identified and characterized novel hydrochloride salts of cathinones through spectroscopic studies. The research illustrates the utility of advanced spectroscopic techniques in identifying and understanding the structural and functional aspects of similar amine derivatives. This is particularly relevant in forensic science for the identification of substances (Nycz et al., 2016).
Green Synthesis Methods
Eidi and Kassaee (2016) developed an efficient method for the synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides. This research highlights a sustainable approach to chemical synthesis, utilizing recyclable nanocatalysts and environmentally friendly oxidants. Such green chemistry methods are vital for reducing the environmental impact of chemical manufacturing (Eidi & Kassaee, 2016).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)11(13-3)9-6-4-5-7-10(9)12;/h4-8,11,13H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXSHDMZLBOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



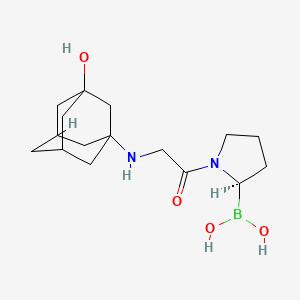

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)
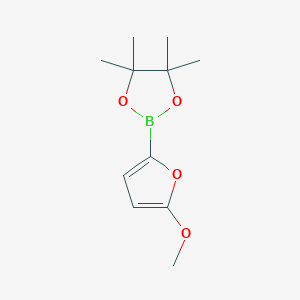
![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)
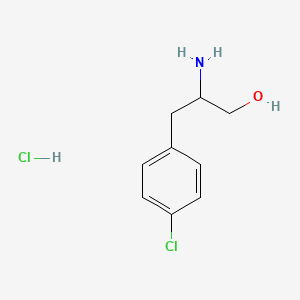

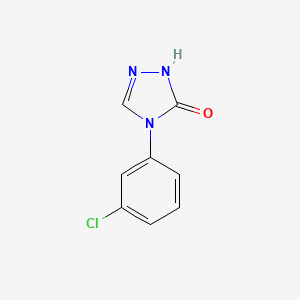
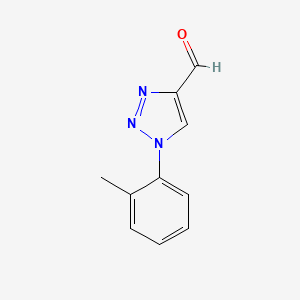


![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)